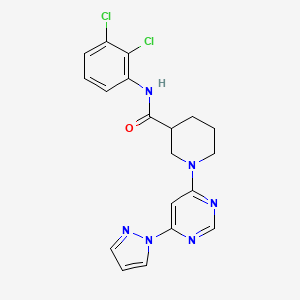
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Pyrimidine moiety : A six-membered ring with two nitrogen atoms.
- Pyrazole unit : A five-membered ring containing two nitrogen atoms.
- Chlorophenyl group : A phenyl ring substituted with chlorine atoms.
The molecular formula is C21H24Cl2N6O with a molecular weight of approximately 445.41 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting potential utility in oncology .
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the pyrazole and pyrimidine rings allows for interaction with various enzymes involved in cancer progression and inflammation. For instance, studies indicate that these compounds can inhibit monoamine oxidases and other metabolic enzymes .
- Receptor Modulation : The structural components may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Cell Membrane Disruption : Some derivatives exhibit the ability to compromise bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-14-5-1-6-15(18(14)21)25-19(28)13-4-2-8-26(11-13)16-10-17(23-12-22-16)27-9-3-7-24-27/h1,3,5-7,9-10,12-13H,2,4,8,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKHWBIZAXFLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














